molecular formula C8H13N3O B13931870 2-Isopropyl-5-methoxypyrimidin-4-amine

2-Isopropyl-5-methoxypyrimidin-4-amine

Cat. No.: B13931870
M. Wt: 167.21 g/mol
InChI Key: SPGDCMHPUMWPSB-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine typically involves the reaction of appropriate pyrimidine precursors with methoxy and isopropyl substituents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative is treated with methoxy and isopropyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of 5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    2-Methoxy-4-pyrimidinamine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    5-Methoxy-2-methyl-4-pyrimidinamine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

    5-Methoxy-2-ethyl-4-pyrimidinamine: Features an ethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 5-Methoxy-2-(1-methylethyl)-4-pyrimidinamine is unique due to the presence of both methoxy and isopropyl groups, which confer specific steric and electronic properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-methoxy-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)8-10-4-6(12-3)7(9)11-8/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

SPGDCMHPUMWPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)OC

Origin of Product

United States

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